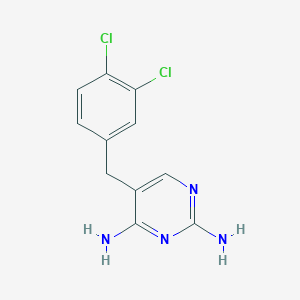

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine

説明

特性

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(4-9(8)13)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPEDMBLISFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608598 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30077-58-8 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution of 2,4-Diaminopyrimidine with 3,4-Dichlorobenzyl Chloride

The most common and direct synthetic route to 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine involves the alkylation of 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution at the 5-position of the pyrimidine ring.

-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate (K2CO3) is typically used to deprotonate the pyrimidine and facilitate nucleophilic attack.

- Temperature: Reaction temperature can vary but is generally controlled to optimize yield and minimize side reactions.

- Time: Reaction time depends on temperature and solvent but generally ranges from several hours to overnight.

-

- The nucleophilic nitrogen at the 5-position of 2,4-diaminopyrimidine attacks the electrophilic carbon of the 3,4-dichlorobenzyl chloride.

- The chloride ion is displaced, forming the 5-(3,4-dichlorobenzyl) substituted pyrimidine.

-

- Yield varies depending on precise reaction conditions, including temperature and solvent choice.

- Purification typically involves crystallization or chromatographic techniques.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Temperature | 50–100 °C | Controlled to optimize yield |

| Reaction Time | 4–24 hours | Longer times may improve conversion |

| Yield | Variable, generally moderate to good | Dependent on reaction optimization |

This method is well-established and forms the basis for laboratory-scale synthesis and research applications.

Alternative Synthetic Routes Involving Schiff Base Intermediates and Tetrahydropyrimidopyrimidines

Research into related pyrimidine derivatives indicates alternative synthetic strategies that may be adapted for this compound, particularly involving Schiff base intermediates and tetrahydropyrimidopyrimidine frameworks.

-

- 3,4-Dichlorobenzylamine can be reacted with formaldehyde to form a Schiff base intermediate.

- This intermediate can then react with 2,4,6-triaminopyrimidine or related compounds under reflux in ethanol.

-

- Acidic or basic conditions affect the product distribution.

- Basic medium favors formation of tetrahydropyrimidopyrimidine derivatives.

-

- The reaction mixture often yields a mixture of solids, including unreacted starting materials and target compounds.

- Filtration and recrystallization are used to isolate the desired product.

-

- Generally lower and less direct compared to the nucleophilic substitution method.

- Requires careful control of stoichiometry and reaction conditions.

This approach is more complex and less commonly used for the direct synthesis of this compound but may provide access to related analogs or intermediates.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2,4-Diaminopyrimidine + 3,4-dichlorobenzyl chloride | DMF/DMSO, K2CO3, 50–100 °C, 4–24 h | Direct, well-established | Yield depends on optimization |

| Schiff base intermediate approach | 3,4-Dichlorobenzylamine + formaldehyde + 2,4,6-triaminopyrimidine | Ethanol, reflux, acidic/basic medium | Access to related compounds | Complex, lower yield |

| Benzyl acrylonitrile/guanidine cyclization (analogous method) | Substituted benzyl acrylonitrile + guanidine | Alkali metal alkoxide, 60–90 °C, diethylene glycol ethers | High purity, scalable (for analogs) | Not directly established for 3,4-dichlorobenzyl |

Detailed Research Findings and Notes

The direct alkylation method is the most practical and commonly used for synthesizing this compound, leveraging the nucleophilicity of the pyrimidine ring and the electrophilicity of benzyl chloride derivatives.

Reaction conditions such as solvent choice and base strength critically influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and solubilize both reactants effectively.

Potassium carbonate is preferred as a mild base that deprotonates the pyrimidine without causing side reactions.

Alternative methods involving Schiff bases and tetrahydropyrimidopyrimidine intermediates are more complex and less efficient for this specific compound but are valuable for synthesizing related compounds or intermediates.

Insights from patent literature on trimethoprim synthesis suggest that cyclization of benzyl acrylonitrile derivatives with guanidine under mild alkoxide conditions can yield high-purity benzylpyrimidines, which may be adapted for 3,4-dichlorobenzyl analogs with further research.

化学反応の分析

Nucleophilic Substitution

The primary synthesis involves reacting 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. Key steps include:

-

Reagents : Potassium carbonate (base), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.

-

Conditions : Room temperature to reflux (specific temperatures not detailed in sources).

-

Yield : Method-dependent; yields vary based on reaction optimization.

Mechanism : The amino groups on pyrimidine act as nucleophiles, displacing the chloride in 3,4-dichlorobenzyl chloride to form the benzyl-substituted pyrimidine.

Iodination Reactions

Derivatives of this compound can undergo iodination at position 5 using N-iodosuccinimide (NIS) in acetonitrile:

Functionalization via Alkylation

In broader pyrimidine chemistry, analogous compounds undergo alkylation or acylation at reactive positions (e.g., amino groups). While not explicitly detailed for this compound, such reactions typically involve:

-

Reagents : Alkyl halides or acyl chlorides.

-

Conditions : Basic media (e.g., potassium carbonate).

Key Reaction Data

Reaction Challenges and Considerations

-

Solubility Issues : Insoluble intermediates may form during synthesis, requiring careful optimization of solvents and stoichiometry .

-

Regioselectivity : Position-specific substitution is critical; poor regiochemical control can lead to byproducts .

-

Stability : The compound’s stability depends on reaction conditions (e.g., temperature, solvent choice).

Biological Relevance of Reactions

While the focus is on chemical reactions, the synthesis methods directly relate to its DHFR inhibition activity. For example:

科学的研究の応用

Antimicrobial Applications

The compound has been identified as a potent antimicrobial agent. Research indicates that derivatives of 2,4-diamino-5-(substituted)pyrimidines exhibit strong antibacterial activities against a range of pathogens.

Case Study: Efficacy Against Specific Pathogens

A study evaluated various 2,4-diamino-5-(substituted) pyrimidines against pathogens commonly associated with immunocompromised patients. The results demonstrated significant activity against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, highlighting its potential as a therapeutic agent for opportunistic infections in AIDS patients .

Central Nervous System Disorders

Research has also explored the applications of 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine in treating CNS disorders. Compounds within this class have shown promise in mitigating the effects of neurotoxic glutamate, implicated in various neurological conditions such as:

Pharmacological Properties

The pharmacological profile indicates that these compounds can act as inhibitors of glutamate release, potentially offering new avenues for treating neurodegenerative diseases. For instance, certain derivatives have been shown to possess neuroprotective properties and could be beneficial in conditions characterized by excitotoxicity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical methodologies that enhance its bioactivity. The structure-activity relationship studies indicate that modifications at the benzyl position significantly influence the compound's potency against specific targets.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on benzyl ring | Increased DHFR inhibition |

| Alterations in pyrimidine core | Enhanced selectivity for microbial targets |

Clinical Implications and Future Directions

Given its broad spectrum of activity against bacteria and potential neuroprotective effects, this compound warrants further investigation through clinical trials. Future research should focus on:

- Optimizing formulations for enhanced bioavailability.

- Long-term efficacy studies to assess safety profiles.

- Exploring combination therapies to maximize therapeutic outcomes against resistant strains.

作用機序

The mechanism of action of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to the death of Mycobacterium tuberculosis .

類似化合物との比較

Structural Analogs and Comparative Analysis

Key Structural Modifications and Targets

The activity of 2,4-diamino-5-benzylpyrimidines depends on substituents on the benzyl group. Below is a comparative analysis of DDMP and its analogs (Table 1):

Table 1: Comparison of 2,4-Diamino-5-Benzylpyrimidine Derivatives

*Values estimated from relative potency data in cited studies.

Structure-Activity Relationships (SAR)

- Chlorinated vs. Methoxylated Substituents :

- Chlorinated derivatives (e.g., DDMP) exhibit higher lipophilicity and enhanced CNS penetration compared to methoxylated analogs like trimethoprim or diaveridine .

- Methoxy groups (e.g., trimethoprim) improve selectivity for bacterial DHFR due to steric and electronic complementarity with bacterial enzyme active sites .

- Positional Effects: 3,4-Dichloro substitution (DDMP) optimizes DHFR inhibition potency, while 3,4,5-trichloro analogs () shift selectivity toward Pneumocystis carinii DHFR . Carboxy or ethynyl substitutions (e.g., Compound 29) enhance selectivity for non-mammalian DHFR isoforms, making them candidates for treating opportunistic infections .

Pharmacokinetic and Pharmacodynamic Differences

- DDMP vs.

- Trimethoprim vs. Diaveridine :

Both synergize with sulfonamides, but trimethoprim’s broader antibacterial spectrum and lower IC₅₀ make it clinically preferred . - Etoprine (DDEP) : The 6-ethyl analog of DDMP shows comparable DHFR inhibition but reduced tissue retention, suggesting a shorter duration of action .

生物活性

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with two amino groups and a dichlorobenzyl moiety. Its molecular formula is C11H10Cl2N4.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Neisseria gonorrhoeae | 32 µg/mL |

| Bacteroides fragilis | 4 µg/mL |

These results suggest that the compound is particularly potent against anaerobic bacteria, comparable to metronidazole in some cases .

The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. Studies have shown that the compound effectively inhibits DHFR from both chicken and bovine liver, with varying degrees of potency based on structural modifications .

Case Studies

- Inhibition of Dihydrofolate Reductase : A study involving 44 derivatives of 2,4-diaminopyrimidines demonstrated that the presence of specific substituents significantly influenced the inhibition constants for DHFR. The compound exhibited a higher affinity for bovine DHFR compared to chicken DHFR, indicating a potential for selective antibacterial activity .

- Broad-Spectrum Antibacterial Activity : In another study, various derivatives including this compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum activity with particular efficacy against anaerobic organisms .

Research Findings

Recent research has focused on synthesizing analogs to enhance biological activity. For instance:

- Synthesis and Testing : New derivatives were synthesized by modifying the benzyl group or substituents on the pyrimidine ring. These modifications often resulted in improved antimicrobial potency and altered selectivity profiles against specific pathogens .

- Comparative Studies : Comparative studies with other known antibacterial agents revealed that certain analogs of this compound were more effective than traditional antibiotics like ampicillin and trimethoprim .

Q & A

Q. What are the standard synthetic routes for 2,4-diamino-5-(3,4-dichlorobenzyl)pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under alkaline conditions (e.g., using NaOH or KOH). Key steps include controlling temperature (60–80°C) and solvent selection (e.g., ethanol or DMF) to minimize side reactions. Purification often involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

Q. What is the proposed mechanism of action for its biological activity?

The compound acts as a dihydrofolate reductase (DHFR) inhibitor, disrupting folate metabolism and nucleotide synthesis. Its 3,4-dichlorobenzyl group enhances binding affinity to the enzyme’s hydrophobic pocket, while the pyrimidine scaffold mimics dihydrofolate .

Q. How is its solubility profile determined for in vitro assays?

Solubility is assessed in polar (DMSO, water) and nonpolar solvents (ethanol, acetonitrile) using UV-Vis spectroscopy. For aqueous solutions, co-solvents like PEG-400 are often employed to improve dissolution .

Advanced Research Questions

Q. How can synthetic yields be improved in large-scale production?

Continuous flow reactors and microwave-assisted synthesis reduce reaction times and improve yields (from ~60% to >85%). Catalyst screening (e.g., Pd/C for dechlorination side reactions) and solvent recycling protocols are also critical .

Q. What computational methods are used to predict its enzyme-binding interactions?

Density Functional Theory (DFT) calculations model electronic properties, while molecular docking (AutoDock, Schrödinger) simulates binding to DHFR. Solvent effects are incorporated using COSMO-RS models .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Comparative studies with analogs (e.g., 3,4,5-trimethoxy or 4-chloro derivatives) reveal that electron-withdrawing groups (Cl) enhance DHFR inhibition, while methoxy groups reduce cellular permeability. IC₅₀ values are validated via enzyme-linked assays .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from assay conditions (pH, temperature) or enzyme sources (bacterial vs. human DHFR). Standardization using reference compounds (e.g., trimethoprim) and inter-laboratory validation protocols are recommended .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Coordination with transition metals (Co(II), Cu(II)) involves refluxing the ligand with metal salts in methanol. X-ray crystallography (CCDC-762860) confirms octahedral geometry, and complexes are studied for enhanced antimicrobial or anticancer activity .

Q. What in silico tools predict metabolic stability and toxicity?

Tools like SwissADME and ProTox-II analyze metabolic pathways (CYP450 interactions) and toxicity endpoints (hepatotoxicity). Structural alerts (e.g., aromatic amines) are flagged for further experimental validation .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature?

Use accelerated stability protocols (ICH guidelines):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。